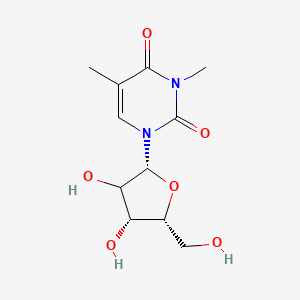

N1-Methyl-5-methyl ara-uridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N3-Methyl-5-methyluridine is a modified nucleoside with the chemical formula C12H16N2O6. It is a derivative of uridine, where the uracil base is methylated at the N3 and C5 positions. This compound is known for its significant biological activities, particularly in the field of cancer research, due to its ability to inhibit DNA synthesis and induce apoptosis in malignant cells .

Vorbereitungsmethoden

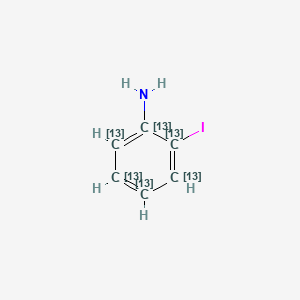

Synthetische Routen und Reaktionsbedingungen: Die Synthese von N3-Methyl-5-methyluridin umfasst typischerweise die Methylierung von Uridin. Ein übliches Verfahren beinhaltet die Verwendung von Methyliodid (CH3I) als Methylierungsmittel in Gegenwart einer Base wie Natriumhydrid (NaH) oder Kaliumcarbonat (K2CO3). Die Reaktion wird in einem aprotischen Lösungsmittel wie Dimethylformamid (DMF) oder Dimethylsulfoxid (DMSO) bei erhöhten Temperaturen durchgeführt .

Industrielle Produktionsverfahren: Die industrielle Produktion von N3-Methyl-5-methyluridin folgt ähnlichen synthetischen Routen, jedoch in größerem Maßstab. Der Prozess beinhaltet strenge Reinigungsschritte, einschließlich Kristallisation und Chromatographie, um eine hohe Reinheit des Endprodukts zu gewährleisten. Der Einsatz von automatisierten Reaktoren und kontinuierlichen Fließsystemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern .

Analyse Chemischer Reaktionen

Reaktionstypen: N3-Methyl-5-methyluridin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid (H2O2) oder Kaliumpermanganat (KMnO4) oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid (NaBH4) durchgeführt werden.

Substitution: Nukleophile Substitutionsreaktionen können an den methylierten Positionen auftreten, insbesondere unter basischen Bedingungen.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid (H2O2) in wässriger Lösung.

Reduktion: Natriumborhydrid (NaBH4) in Methanol.

Substitution: Natriumhydrid (NaH) in Dimethylformamid (DMF).

Hauptprodukte:

Oxidation: Oxidierte Derivate von N3-Methyl-5-methyluridin.

Reduktion: Reduzierte Formen der Verbindung mit veränderten funktionellen Gruppen.

Substitution: Substituierte Nukleoside mit verschiedenen funktionellen Gruppen, die die Methylgruppen ersetzen.

Wissenschaftliche Forschungsanwendungen

N3-Methyl-5-methyluridin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein bei der Synthese komplexerer Nukleosidanaloga verwendet.

Biologie: Untersucht für seine Rolle bei RNA-Modifikationen und seine Auswirkungen auf die Genexpression und -regulation.

Medizin: Untersucht auf sein Potenzial als Antikrebsmittel aufgrund seiner Fähigkeit, die DNA-Synthese zu hemmen und Apoptose in Krebszellen zu induzieren.

Industrie: Wird bei der Entwicklung von Nukleosid-basierten Medikamenten und Therapeutika eingesetzt

5. Wirkmechanismus

Der Wirkmechanismus von N3-Methyl-5-methyluridin beinhaltet seine Einarbeitung in DNA oder RNA, wo er die normale Nukleinsäurefunktion stört. Diese Störung kann zu einer Hemmung der DNA-Synthese und der Induktion von Apoptose in malignen Zellen führen. Die Verbindung zielt auf spezifische molekulare Pfade ab, die an der Zellzyklusregulation und Apoptose beteiligt sind, was sie zu einem wirksamen Antikrebsmittel macht .

Ähnliche Verbindungen:

3-Methyluridin: Ein weiteres methyliertes Uridinderivat mit ähnlichen biologischen Aktivitäten.

5-Methyluridin: Bekannt für seine Rolle bei der Stabilisierung von RNA-Strukturen und sein Vorkommen in verschiedenen RNA-Molekülen.

N1-Methylpseudouridin: Wird in mRNA-Impfstoffen verwendet, um die Stabilität zu erhöhen und die Immunogenität zu verringern.

Einzigartigkeit: N3-Methyl-5-methyluridin ist einzigartig aufgrund seiner doppelten Methylierung an den Positionen N3 und C5, die ihm unterschiedliche chemische und biologische Eigenschaften verleiht. Diese doppelte Modifikation verstärkt seine Fähigkeit, die DNA-Synthese zu hemmen und Apoptose zu induzieren, was sie zu einer wertvollen Verbindung in der Krebsforschung und der therapeutischen Entwicklung macht .

Wirkmechanismus

The mechanism of action of N3-Methyl-5-methyluridine involves its incorporation into DNA or RNA, where it disrupts normal nucleic acid function. This disruption can lead to the inhibition of DNA synthesis and the induction of apoptosis in malignant cells. The compound targets specific molecular pathways involved in cell cycle regulation and apoptosis, making it a potent anticancer agent .

Vergleich Mit ähnlichen Verbindungen

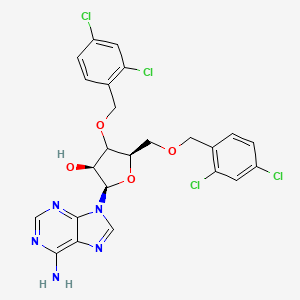

3-Methyluridine: Another methylated uridine derivative with similar biological activities.

5-Methyluridine: Known for its role in stabilizing RNA structures and its presence in various RNA molecules.

N1-Methylpseudouridine: Used in mRNA vaccines for its enhanced stability and reduced immunogenicity.

Uniqueness: N3-Methyl-5-methyluridine is unique due to its dual methylation at the N3 and C5 positions, which imparts distinct chemical and biological properties. This dual modification enhances its ability to inhibit DNA synthesis and induce apoptosis, making it a valuable compound in cancer research and therapeutic development .

Eigenschaften

Molekularformel |

C11H16N2O6 |

|---|---|

Molekulargewicht |

272.25 g/mol |

IUPAC-Name |

1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dimethylpyrimidine-2,4-dione |

InChI |

InChI=1S/C11H16N2O6/c1-5-3-13(11(18)12(2)9(5)17)10-8(16)7(15)6(4-14)19-10/h3,6-8,10,14-16H,4H2,1-2H3/t6-,7+,8?,10-/m1/s1 |

InChI-Schlüssel |

WLDUADFFHKCTHT-KIUGWDQWSA-N |

Isomerische SMILES |

CC1=CN(C(=O)N(C1=O)C)[C@H]2C([C@H]([C@H](O2)CO)O)O |

Kanonische SMILES |

CC1=CN(C(=O)N(C1=O)C)C2C(C(C(O2)CO)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-([4-(Tert-butyl)phenyl]sulfonyl)phenylalanine](/img/structure/B12410388.png)

![(2S)-4,5,5,5-tetradeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate](/img/structure/B12410389.png)

![4-amino-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12410452.png)